2-Bromo-3-methyl-2-cyclopenten-1-one
Overview
Description
2-Bromo-3-methyl-2-cyclopenten-1-one is an organic compound with the molecular formula C6H7BrO and a molecular weight of 175.02 g/mol. It is a brominated cyclopentenone derivative, characterized by a bromine atom and a methyl group attached to the cyclopentenone ring. This compound is typically a white to grey powder or crystals.
Synthetic Routes and Reaction Conditions:
Halogenation of Cyclopentenone: One common synthetic route involves the halogenation of cyclopentenone using bromine in the presence of a suitable catalyst, such as iron(III) bromide (FeBr3).
Alkylation: Another method is the alkylation of 2-bromocyclopentanone with methyl iodide in the presence of a strong base like potassium tert-butoxide (KOtBu).
Industrial Production Methods: The industrial production of this compound typically involves large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form carboxylic acids or ketones.
Reduction: Reduction reactions can convert the bromine atom to hydrogen, resulting in the formation of 2-methyl-2-cyclopenten-1-one.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or alcohols, to form different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles like ammonia (NH3) or methanol (CH3OH) in the presence of a base.
Major Products Formed:
Oxidation: Cyclopentanecarboxylic acid or cyclopentanone derivatives.
Reduction: 2-Methyl-2-cyclopenten-1-one.
Substitution: Amides, esters, or ethers depending on the nucleophile used.
Scientific Research Applications
2-Bromo-3-methyl-2-cyclopenten-1-one has various applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound can be used as a probe in biological studies to understand enzyme mechanisms and interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-Bromo-3-methyl-2-cyclopenten-1-one exerts its effects depends on the specific reaction or application. For example, in oxidation reactions, the compound undergoes electrophilic attack by the oxidizing agent, leading to the formation of carboxylic acids or ketones. In biological studies, the compound may interact with specific enzymes or receptors, influencing their activity.
Molecular Targets and Pathways Involved:
Enzymes: Specific enzymes that catalyze oxidation or reduction reactions.
Receptors: Potential binding to receptors involved in biological signaling pathways.
Comparison with Similar Compounds
2-Bromocyclopentanone
2-Bromo-3-ethyl-2-cyclopenten-1-one
2-Bromo-3-phenyl-2-cyclopenten-1-one
Biological Activity
2-Bromo-3-methyl-2-cyclopenten-1-one (C6H7BrO) is a brominated cyclopentenone derivative notable for its diverse applications in organic synthesis and biological research. This compound, with a molecular weight of 175.02 g/mol, has gained attention due to its unique chemical properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, molecular targets, and relevant research findings.
Chemical Structure : The compound features a cyclopentenone ring with a bromine atom and a methyl group, influencing its reactivity and interaction with biological systems.
Synthesis Methods :
Several synthetic routes have been developed for producing this compound, including:
- Bromination of 3-methyl-2-cyclopenten-1-one using sodium bromide in acetone.
- Epoxidation followed by bromination , which involves the use of 3,3-dimethyldioxirane as an epoxidizing agent followed by treatment with Amberlyst 15 and sodium bromide.
The biological activity of this compound is primarily linked to its ability to interact with various enzymes and receptors. The compound can undergo oxidation and reduction reactions, influencing enzyme mechanisms and potentially modulating biological pathways.
Molecular Targets
Research indicates that this compound may target:
- Enzymes involved in oxidative stress : The electrophilic nature of the compound allows it to participate in reactions with nucleophilic sites on enzymes.
- Biological receptors : Potential interactions with receptors involved in cellular signaling pathways have been suggested.
Enzyme Interaction Studies
A study demonstrated that this compound could act as a probe in enzyme mechanism studies, particularly in understanding how specific enzymes catalyze reactions involving electrophiles.
Cross-Coupling Reactions
Research on the Suzuki-Miyaura cross-coupling reaction involving this compound showed promising results, indicating its utility in synthesizing complex organic molecules. The reaction conditions were optimized to achieve yields ranging from 49% to 95%, highlighting its effectiveness as a building block in organic synthesis .
Table 1: Synthesis Yields of Cross-Coupling Reactions
Entry | Alkenyl Bromide | Reaction Time (h) | Product Yield (%) |
---|---|---|---|
1 | Potassium 6-(benzoyloxy)hexylt rifluoroborate | 7 | 74 (78) |
2 | α-Bromostyrene | 3 | 93 |
3 | Triphenylethenyl bromide | 5 | 82 |
4 | Various | - | 69 |
Table 2: Properties of Related Compounds
Compound Name | Molecular Formula | Molecular Weight (g/mol) |
---|---|---|
2-Bromocyclopentanone | C5H7BrO | 175.02 |
This compound | C6H7BrO | 175.02 |
2-Bromo-3-phenyl-2-cyclopenten-1-one | C11H9BrO | - |
Properties
IUPAC Name |
2-bromo-3-methylcyclopent-2-en-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrO/c1-4-2-3-5(8)6(4)7/h2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXQAQVMJIDGQDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)CC1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90403283 | |
Record name | 2-Bromo-3-methyl-2-cyclopenten-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90403283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80963-36-6 | |
Record name | 2-Bromo-3-methyl-2-cyclopenten-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90403283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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